3-アミノ-2-メチルピリジン-4-カルボン酸

説明

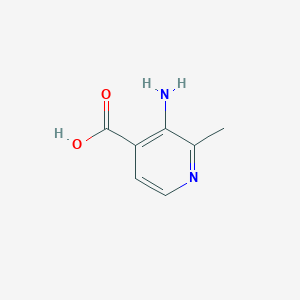

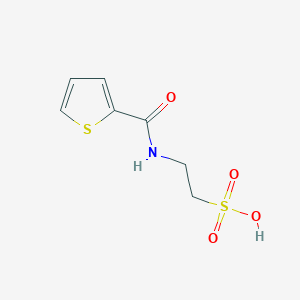

3-Amino-2-methylpyridine-4-carboxylic acid belongs to the class of organic compounds known as aminopyridines and carboxylic acids. Its structure comprises a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. This compound is of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related aminopyridine derivatives often involves nucleophilic substitution reactions, condensation, or ring transformation strategies. For example, Nishiwaki et al. (2006) demonstrated the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation, indicating a method that could potentially be adapted for synthesizing 3-Amino-2-methylpyridine-4-carboxylic acid by adjusting the substitution pattern on the pyrimidinone precursor and the enaminones used (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Molecular Structure Analysis

The molecular structure of aminopyridine derivatives, including bond lengths, angles, and overall geometry, can be elucidated through techniques such as X-ray diffraction. For instance, the study by Pawlukojć et al. (2007) on 2-aminopyridine-3-carboxylic acid provides insights into the molecular geometries and frequencies of aminopyridine carboxylic acids, which are relevant for understanding the structural aspects of 3-Amino-2-methylpyridine-4-carboxylic acid (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

Chemical Reactions and Properties

Aminopyridine carboxylic acids can engage in a variety of chemical reactions, including decarboxylation, amidation, and esterification, due to the reactive carboxylic acid group. Additionally, the amino group allows for further functionalization through reactions such as acylation and alkylation. The work by Goher et al. (2003) on complexes formed by nicotinic acid derivatives showcases the versatility of pyridine carboxylic acids in forming hydrogen bonds and complex structures, indicative of the chemical behavior of 3-Amino-2-methylpyridine-4-carboxylic acid in solid-state and solution chemistry (Goher, Mautner, Mak, & Abu-Youssef, 2003).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both an amino and a carboxylic acid group in 3-Amino-2-methylpyridine-4-carboxylic acid suggests it might exhibit strong hydrogen bonding in the solid state, affecting its solubility and crystallinity. Studies on related compounds provide indirect insights into the physical properties that 3-Amino-2-methylpyridine-4-carboxylic acid might exhibit.

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methylpyridine-4-carboxylic acid, such as acidity/basicity, reactivity, and stability, are influenced by the functional groups present on the pyridine ring. The amino group increases basicity, while the carboxylic acid group introduces acidic properties. The interplay between these groups can lead to interesting chemical behavior, such as the formation of zwitterions or involvement in salt formation with acids or bases. The study on the molecular salts of amino-4-methylpyridinium showcases the potential for 3-Amino-2-methylpyridine-4-carboxylic acid to form salts and engage in proton transfer reactions, highlighting its chemical versatility (Khalib, Thanigaimani, Arshad, & Razak, 2014).

科学的研究の応用

有機非線形光学(NLO)材料

“3-アミノ-2-メチルピリジン-4-カルボン酸”は、有機非線形光学(NLO)単結晶の合成に使用されてきました。これらの材料は、さまざまなオプトエレクトロニクスデバイスの開発に不可欠です。 酸分子におけるπ軌道の重なりは、分子間電荷分布の非局在化につながり、その結果、大きな超分極率と高い光学的非線形性が生じます .

配位化合物の合成

この化合物は、銅(II)有機配位化合物を調製するための配位子として機能できます。 配位化合物は、触媒、材料科学、および医薬品化学で幅広い用途を持っています .

ピリドイミダゾイソキノリンの調製

これは、トリメチルシリルシアニドとフタラアルデヒドと反応させることによって、ピリド[2',1':2,3]イミダゾ[4,5-c]イソキノリンを調製するための反応物として使用できます。 これらの化合物は、潜在的な生物学的活性のために注目されています .

ポリ(チオ尿素-アミド-イミド)ポリマーの合成

“3-アミノ-2-メチルピリジン-4-カルボン酸”は、有機溶媒可溶性で熱的に安定なポリ(チオ尿素-アミド-イミド)ポリマーを合成するために使用できます。 これらのポリマーは、電子機器、フォトニクス、および膜技術など、さまざまな分野で潜在的な用途を持っています .

金属錯体の合成

この化合物は、金属錯体の合成における配位子として使用できます。 これらの錯体は、触媒、磁性、および発光において多様な用途を持っています

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds have been used to target the histamine h3 receptor , which plays a crucial role in the central and peripheral nervous system by controlling the release of histamine and other neurotransmitters .

Mode of Action

It’s known that similar compounds can act as antagonists or inverse agonists for the histamine h3 receptor . This means they could potentially inhibit the receptor’s activity, leading to changes in neurotransmitter release.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist or inverse agonist , it could affect pathways related to neurotransmission, sleep-wake regulation, and cognitive processes.

Pharmacokinetics

It’s known that similar compounds are highly soluble in water , which could potentially impact their bioavailability and distribution in the body.

Result of Action

If it acts as a histamine h3 receptor antagonist or inverse agonist , it could potentially lead to increased release of histamine and other neurotransmitters, affecting various physiological processes.

Action Environment

It’s known that similar compounds are stable under normal conditions

特性

IUPAC Name |

3-amino-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHJWMQPMUJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560387 | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122970-17-6 | |

| Record name | 3-Amino-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122970-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)